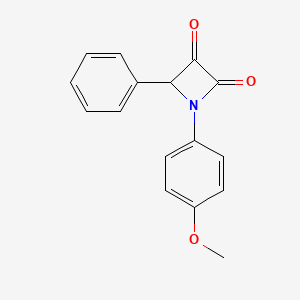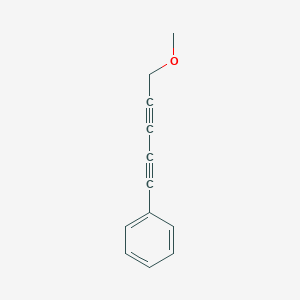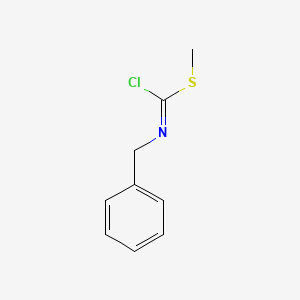
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is an organic compound that belongs to the class of azetidinediones These compounds are characterized by a four-membered ring containing two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenyl isocyanate with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinedione compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its reactive carbonyl groups.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers and advanced materials.
作用機序
The mechanism of action of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- involves its interaction with molecular targets through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s aromatic rings also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2,3-Azetidinedione, 1-phenyl-4-(4-methoxyphenyl)-: Similar structure but with different substitution patterns.
2,3-Azetidinedione, 1-(4-chlorophenyl)-4-phenyl-: Contains a chlorine atom instead of a methoxy group.
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-(4-methylphenyl)-: Substituted with a methyl group on the phenyl ring.
Uniqueness
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of both 4-methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
特性
| 94612-33-6 | |
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChIキー |
JHIKHBHSIURBLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








